

Laboratory Synthesis of Nitromide (3,5-Dinitrobenzamide): Application Notes and Protocols

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Abstract

This document provides detailed application notes and protocols for the laboratory synthesis of **Nitromide** (3,5-Dinitrobenzamide), an anti-parasitic and antibacterial agent. The synthesis is a multi-step process commencing with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, followed by conversion to the more reactive 3,5-dinitrobenzoyl chloride intermediate. The final step involves the amidation of this acyl chloride to yield the target compound, 3,5-Dinitrobenzamide. This guide offers comprehensive experimental procedures, quantitative data, and safety precautions for each stage of the synthesis.

Introduction

Nitromide, chemically known as 3,5-Dinitrobenzamide, is a compound of significant interest in medicinal and veterinary chemistry due to its established anti-parasitic and antibacterial properties. Its synthesis is a fundamental process for researchers engaged in drug discovery and development, requiring precise control over reaction conditions to ensure optimal yield and purity. The protocols outlined herein are based on established organic chemistry principles and provide a reliable pathway for the laboratory-scale production of 3,5-Dinitrobenzamide.

Overall Synthesis Workflow



The synthesis of 3,5-Dinitrobenzamide is typically achieved in three main stages, starting from readily available benzoic acid. The workflow involves the introduction of two nitro groups onto the benzene ring, followed by the conversion of the carboxylic acid functionality into an amide.



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Caption: Overall workflow for the synthesis of 3,5-Dinitrobenzamide.

Experimental Protocols Stage 1: Synthesis of 3,5-Dinitrobenzoic Acid

This stage involves the double nitration of benzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid.

Materials and Reagents:

- Benzoic acid
- Concentrated sulfuric acid (98%)
- Fuming nitric acid
- 50% Ethanol
- Ice
- · Distilled water

Procedure:

• In a fume hood, cautiously add 61 g (0.5 mole) of benzoic acid to 300 mL of concentrated sulfuric acid in a 2-L round-bottomed flask.



- While cooling the flask in cold water, slowly add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C.
- After the addition is complete, cover the flask and let it stand for at least one hour.
- Heat the mixture on a steam bath for 4 hours.
- Allow the mixture to cool to room temperature, then add an additional 75 mL of fuming nitric acid.
- Heat the mixture again on a steam bath for 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.
- Once cooled, pour the reaction mixture into a beaker containing 800 g of crushed ice and 800 mL of water.
- Allow the precipitate to stand for 30 minutes, then collect the crude 3,5-dinitrobenzoic acid by suction filtration.
- Wash the solid with cold water until the washings are free of sulfates.
- Recrystallize the crude product from 275 mL of hot 50% ethanol to obtain purified 3,5dinitrobenzoic acid.

Stage 2: Synthesis of 3,5-Dinitrobenzoyl Chloride

The synthesized 3,5-dinitrobenzoic acid is converted to its more reactive acyl chloride derivative using thionyl chloride.

Materials and Reagents:

- 3,5-Dinitrobenzoic acid
- Thionyl chloride (SOCl₂)
- Dry toluene

Procedure:



- Place 0.01 mol of 3,5-dinitrobenzoic acid in a round-bottomed flask equipped with a reflux condenser and a gas trap.
- Add 40 mL of dry toluene to the flask.
- In a fume hood, carefully add 1.6 mL (0.02 mol) of thionyl chloride to the mixture.
- Heat the mixture at reflux for 2-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain crude 3,5-dinitrobenzoyl chloride. This intermediate is often used directly in the next step without further purification.

Stage 3: Synthesis of 3,5-Dinitrobenzamide (Nitromide)

The final stage involves the amidation of 3,5-dinitrobenzoyl chloride with concentrated aqueous ammonia. The reaction of acyl chlorides with ammonia is vigorous and should be performed with caution.[1][2]

Materials and Reagents:

- 3,5-Dinitrobenzoyl chloride
- Concentrated aqueous ammonia (ammonium hydroxide)
- Ice-cold water

Procedure:

- Carefully add the crude 3,5-dinitrobenzoyl chloride to a flask containing an excess of concentrated aqueous ammonia, which is cooled in an ice bath.
- A vigorous reaction will occur, leading to the formation of a precipitate.
- Stir the mixture until the reaction is complete.



- Collect the solid product by suction filtration.
- Wash the precipitate thoroughly with ice-cold water to remove any unreacted ammonia and ammonium chloride.
- Recrystallize the crude 3,5-Dinitrobenzamide from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain the purified product.
- Dry the purified crystals in a desiccator.

Quantitative Data Summary

| Compound | Molecular Formula | Molar Mass (g/mol) | Melting Point (°C) | Typical Yield (%) |
|------------------------------------|----------------------|-------------------------|-----------------------|-----------------------------|
| 3,5- Dinitrobenzoic Acid | C7H4N2O6 | 212.12 | 205-207 | 54-58 |
| 3,5- Dinitrobenzoyl Chloride | C7H3CIN2O5 | 230.56 | 68-70 | ~95 |
| 3,5- Dinitrobenzamid e | C7H5N3O5 | 211.13 | 182-184 | Not specified in literature |

Characterization of 3,5-Dinitrobenzamide

Infrared (IR) Spectroscopy: The IR spectrum of 3,5-Dinitrobenzamide is expected to show characteristic absorption bands for the following functional groups:

- N-H stretching: (amide) ~3400-3200 cm⁻¹
- C=O stretching: (amide) ~1680-1640 cm⁻¹
- N-O stretching: (nitro group) ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹
- C-N stretching: ~1400-1200 cm⁻¹



Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of 3,5-Dinitrobenzamide in a suitable deuterated solvent (e.g., DMSO-d₆) would typically exhibit the following signals:

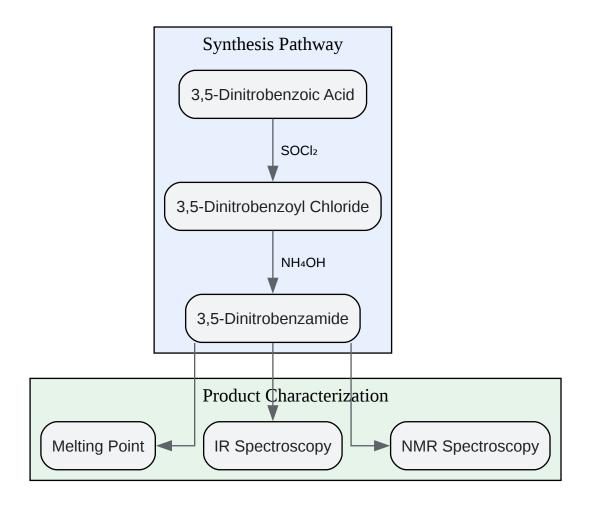
- A singlet for the two equivalent aromatic protons in the meta positions.
- A broad singlet for the two amide protons (-NH₂).
- A triplet for the aromatic proton in the para position.

Safety Precautions

- All procedures should be carried out in a well-ventilated fume hood.
- Personal protective equipment (PPE), including safety goggles, lab coat, and chemicalresistant gloves, must be worn at all times.
- Concentrated acids (sulfuric and nitric) and thionyl chloride are highly corrosive and toxic.
 Handle with extreme care.
- The reaction of acyl chlorides with ammonia is highly exothermic and can be violent. Perform this step with appropriate cooling and at a small scale initially.
- Dispose of all chemical waste according to institutional and local regulations.

Logical Relationship of Synthesis and Characterization





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Caption: Relationship between synthesis and characterization of 3,5-Dinitrobenzamide.

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References

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